

Application of L-156,373 in Preclinical Tocolysis Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

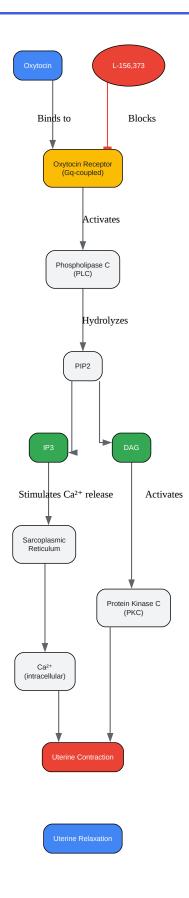
Introduction

L-156,373 is a potent and selective oxytocin receptor antagonist, belonging to a class of cyclic hexapeptides originally isolated from Streptomyces silvensis. As a competitive inhibitor of the oxytocin receptor, L-156,373 holds significant potential for the management of preterm labor by inhibiting uterine contractions (tocolysis). These application notes provide a summary of the available preclinical data and detailed protocols for evaluating the tocolytic efficacy of L-156,373 in established animal models.

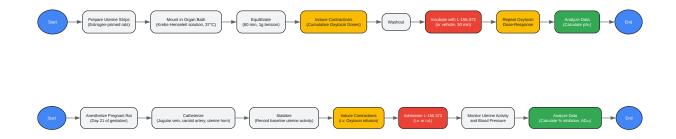
Mechanism of Action

Oxytocin plays a pivotal role in initiating and augmenting uterine contractions during labor by binding to its G-protein coupled receptor on myometrial cells. This binding activates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C. The subsequent increase in intracellular calcium concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in myometrial contraction. L-156,373 competitively blocks the oxytocin receptor, thereby inhibiting this signaling cascade and promoting uterine relaxation.









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